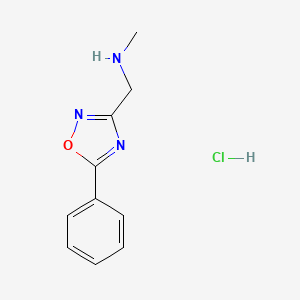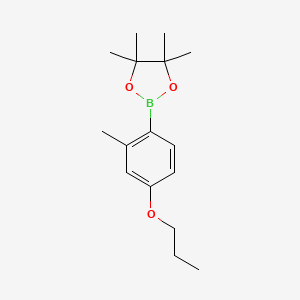
4-Propoxy-2-methylphenylboronic acid, pinacol ester
Übersicht
Beschreibung
4-Propoxy-2-methylphenylboronic acid, pinacol ester, is a type of organoboron compound. These compounds are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are considered environmentally benign and are relatively stable .
Synthesis Analysis
The synthesis of boronic esters like this compound, can be achieved through various borylation approaches that have been developed over the years . One such method involves the reaction of pinacol and boranylbis (propan-2-yl)amine with 2-methoxybenzenediazonium tetrafluoroborate .Chemical Reactions Analysis
Organoboron compounds like this compound, are highly valuable building blocks in organic synthesis . They are used in a variety of chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
Organoboron compounds like this compound, are usually bench stable, easy to purify, and often commercially available . They are also relatively stable and readily prepared .Wirkmechanismus
Target of Action
The primary targets of this compound are the transition metals used in catalyzed carbon-carbon bond formation reactions, such as the Suzuki–Miyaura reaction . These reactions involve the coupling of organoboron compounds with organic halides or pseudohalides.
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which involves the transfer of an organic group from boron to a transition metal . This process is key to the formation of new carbon-carbon bonds.
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction involves the oxidative addition of an electrophilic organic group to a transition metal, followed by transmetalation with a nucleophilic organoboron compound, and finally reductive elimination to form a new carbon-carbon bond .
Pharmacokinetics
For instance, the rate of hydrolysis of boronic pinacol esters is known to be influenced by the pH of the environment .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds. This makes it a valuable tool in organic synthesis, enabling the construction of complex organic molecules from simpler building blocks .
Action Environment
The efficacy and stability of the compound can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of boronic pinacol esters is known to be accelerated at physiological pH .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-Propoxy-2-methylphenylboronic acid, pinacol ester in lab experiments is its versatility. It can be used in a variety of reactions, such as Suzuki-Miyaura cross-coupling, Heck reaction, and Stille reaction. Additionally, it is relatively easy to synthesize and is not toxic or an environmental pollutant. The main limitation of using this compound in lab experiments is its cost. It is relatively expensive compared to other reagents.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-Propoxy-2-methylphenylboronic acid, pinacol ester in scientific research. For example, it could be used in the synthesis of more complex compounds, such as peptides and proteins. Additionally, it could be used in the synthesis of polymers, such as poly(vinyl alcohol) and poly(ethylene glycol). Additionally, this compound could be used in the synthesis of more complex compounds, such as pharmaceuticals. Finally, this compound could be used in the development of new catalysts and reagents for organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-Propoxy-2-methylphenylboronic acid, pinacol ester has been used in a number of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. It has also been used as a catalyst in Suzuki-Miyaura cross-coupling, as well as in Heck and Stille reactions. Additionally, this compound has been used in the synthesis of polymers, such as poly(vinyl alcohol) and poly(ethylene glycol).
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-4-propoxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-7-10-18-13-8-9-14(12(2)11-13)17-19-15(3,4)16(5,6)20-17/h8-9,11H,7,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZKJMFESWWGOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/structure/B1431947.png)
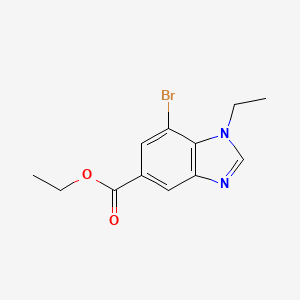

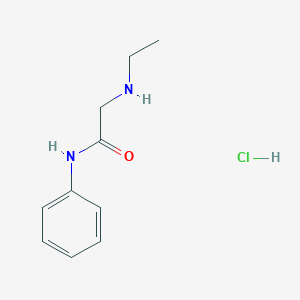
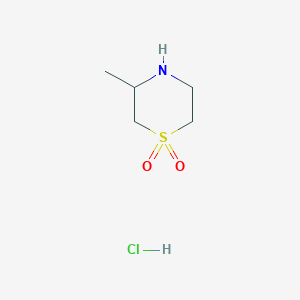

![9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B1431959.png)
![Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride](/img/structure/B1431961.png)
![2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431963.png)

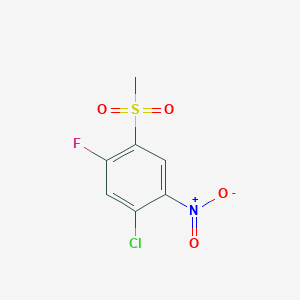
![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/structure/B1431968.png)
![2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol](/img/structure/B1431969.png)
